molecular formula C18H16N4O4 B2762493 N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1226455-97-5

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2762493
CAS No.: 1226455-97-5
M. Wt: 352.35
InChI Key: FPMNKRRSWIXKFJ-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at position 1 with a 4-methoxyphenyl group and at position 4 with a carboxamide moiety. The amide nitrogen is further functionalized with a 1,3-benzodioxol-5-ylmethyl group, a bicyclic aromatic substituent with two oxygen atoms in a dioxole ring. This structural combination confers unique electronic and steric properties, influencing solubility, bioavailability, and intermolecular interactions (e.g., π-stacking, hydrogen bonding) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-24-14-5-3-13(4-6-14)22-10-15(20-21-22)18(23)19-9-12-2-7-16-17(8-12)26-11-25-16/h2-8,10H,9,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMNKRRSWIXKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxole and triazole moieties. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. The presence of the benzodioxole group in N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide may enhance its efficacy against various pathogens. Studies have shown that similar triazole derivatives are effective against bacteria and fungi .

Anticancer Activity

The compound has shown promise as an anticancer agent. Triazoles are often incorporated into drug designs targeting cancer cells due to their ability to inhibit tumor growth. For instance, molecular hybrids combining triazole structures with other pharmacophores have been evaluated for their cytotoxic effects on human cancer cell lines such as HCT-116 and MCF-7 . The compound's structural modifications can lead to improved activity against specific cancer types.

Anti-inflammatory Effects

Triazole derivatives are also recognized for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the coupling of 1H-triazole with appropriate carboxylic acid derivatives. The synthetic routes often utilize click chemistry techniques that facilitate the formation of the triazole ring under mild conditions .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructureAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
Compound AStructure AYesModerateYes
Compound BStructure BYesHighModerate
This compoundStructure CYesHighYes

Case Studies

Several studies have evaluated the pharmacological potential of triazole derivatives similar to this compound:

Case Study 1: Anticancer Evaluation
A study synthesized several triazole derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated that modifications in the substituents significantly affected the anticancer potency. The most potent derivative exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) and colon cancer cells (HCT-116)【6】.

Case Study 2: Antimicrobial Screening
Another investigation focused on evaluating the antimicrobial effects of triazole compounds against Gram-positive and Gram-negative bacteria. The study found that certain derivatives showed promising activity against resistant strains of bacteria【2】【6】.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Triazole Core

Table 1: Key Substituent Differences in Triazole-Based Carboxamides
Compound Name / ID Triazole Position 1 Triazole Position 5 Amide Substituent Key Reference
Target Compound 4-Methoxyphenyl - 1,3-Benzodioxol-5-ylmethyl N/A
Compound 3e Benzo[d][1,3]dioxol-5-ylmethyl Phenyl Phenyl Molbank (2023)
E141-0036 4-Methylphenyl - 3-Chloro-4-methoxyphenyl Screening Report (2025)
ZIPSEY 4-Chlorophenyl Methyl (1-Hydroxy-3-phenylpropan-2-yl) Cambridge Structural Database
3p 2-Fluorophenyl Isopropyl Quinolin-2-yl Wnt/β-Catenin Study

Key Observations :

  • The 4-methoxyphenyl group at position 1 in the target compound distinguishes it from analogues with halogenated (e.g., 4-chlorophenyl in ZIPSEY) or alkylated (e.g., 4-methylphenyl in E141-0036) aryl groups.
  • The 1,3-benzodioxol-5-ylmethyl group on the amide nitrogen is rare compared to simpler benzyl (e.g., 3e) or substituted phenyl (e.g., E141-0036) groups. This bicyclic moiety may enhance metabolic stability due to reduced oxidation susceptibility .

Key Observations :

  • The target compound’s synthesis likely employs amide coupling (e.g., EDCI/HOBt) to attach the benzodioxolemethyl group, a method shared with compounds like 3e and E141-0036 .
  • Unlike 3p, which uses reductive cyclization, the target compound’s triazole core may originate from CuAAC, a standard route for 1,4-disubstituted triazoles .

Structural and Electronic Properties

Table 3: Structural Features and Implications
Compound Crystallographic Data Electronic Effects Biological Implications
Target Compound Predicted planar triazole core with dihedral angles influenced by 4-methoxy and benzodioxole groups Methoxy increases electron density; benzodioxole enhances π-π stacking Potential kinase inhibition via triazole-metal coordination
ZIPSEY Orthorhombic crystal system (CSD refcode ZIPSEY) Chlorine induces electronegativity Anticancer activity via apoptosis induction
3h Melting point 209–210°C; Rf = 0.15 4-Methoxybenzyl improves solubility Cytotoxicity against MCF-7 cells

Key Observations :

  • The benzodioxole group in the target compound may adopt a coplanar conformation with the triazole ring, facilitating interactions with aromatic residues in target proteins .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. The unique structural features of this compound, including the 1,2,3-triazole moiety and the benzodioxole group, contribute to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N4O4. Its structure features a triazole ring that is known for its ability to interact with various biological targets. The presence of the methoxyphenyl group enhances lipophilicity, which may improve bioavailability and facilitate cellular uptake.

Anticholinesterase Activity

Recent studies have highlighted the potential of 1,2,3-triazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. The inhibition of these enzymes is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. For instance, compounds containing the triazole moiety have shown promising results in enhancing cognitive function by modulating cholinergic activity .

Table 1: Inhibitory Potency of Triazole Derivatives on AChE and BuChE

CompoundAChE IC50 (μM)BuChE IC50 (μM)
Donepezil6.21N/A
Compound A3.085.51
Compound B4.616.37

Anticancer Activity

The triazole ring system has also been associated with anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of triazole derivatives on human breast cancer cells (MCF-7), it was found that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant potency compared to standard chemotherapeutic agents.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • AChE and BuChE Inhibition : The nitrogen atoms in the triazole ring facilitate binding to the active sites of these enzymes.
  • Antitumor Activity : The compound may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to increased apoptosis.

Q & A

Q. Table 1. Key Crystallographic Data for a Representative Derivative

ParameterValue
Space groupP21/cP2_1/c
a,b,ca, b, c (Å)10.23, 12.45, 15.67
β\beta (°)95.4
RintR_{\text{int}}0.041
R1R_1 (I>2σI > 2\sigma)0.048
Data sourced from SHELXL-refined SCXRD .

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